

"Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" CAS number and molecular weight

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Compound of Interest

Compound Name: *Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane*

Cat. No.: *B605850*

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Technical Guide: Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane**, a versatile heterobifunctional linker for advanced applications in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

Quantitative and identifying information for **Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane** is summarized below.

Property	Value	Citations
CAS Number	1421933-29-0	[1][2][3][4]
Molecular Weight	778.94 g/mol	[3][4]
Molecular Formula	C36H66N4O14	[3][4]
Purity	>96%	[3]
Appearance	Solid powder	[4]
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C	[4]

Overview and Applications

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a branched polyethylene glycol (PEG) derivative that serves as a linker in the synthesis of complex biomolecules.[5] Its key features include:

- **An Azide Group (N₃):** This functional group enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[6] It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups.[6]
- **A Branched PEG4 Spacer:** The hydrophilic tetraethylene glycol (PEG4) chain enhances the solubility of the resulting conjugates in aqueous media.[5]
- **Three t-Butoxycarbonyl (t-Boc) Protected Carboxylic Acid Groups:** These groups can be deprotected under mild acidic conditions to yield three free carboxylic acids, which can then be conjugated to amine-containing molecules.[5]

This trifunctional nature makes it a valuable tool in the development of PROTACs, where it can link a target protein-binding ligand and an E3 ligase-binding ligand.[6]

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving **Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane**. Optimization may be required for specific substrates and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of the linker to an alkyne-containing molecule.

Materials:

- **Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane**
- Alkyne-functionalized molecule of interest
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
- Solvent: Deionized water, PBS buffer, or a mixture with a co-solvent like DMSO or DMF for poorly soluble reactants.^[7]

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.^[7]
 - Prepare a stock solution of **Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane** in the same solvent.
 - Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.^[7]

- Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.^[7]
- Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water or DMSO.^[7]
- Reaction Setup:
 - In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).^[7]
 - Add **Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane** (1.1-1.5 equivalents).^[7]
 - Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).^[7]
 - Prepare a catalyst premix by combining the Copper(II) Sulfate and ligand solutions.^[7]
- Reaction Initiation and Incubation:
 - Initiate the reaction by adding the catalyst premix (0.05-0.1 equivalents of CuSO₄) to the reaction mixture.^[7]
 - Immediately add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).^[7]
 - Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS.^[8]
- Purification:
 - Upon completion, the product can be purified using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).

Deprotection of t-Butyl Esters

This protocol describes the removal of the t-butyl protecting groups to reveal the free carboxylic acids.

Materials:

- t-Butyl ester-protected conjugate from the previous step

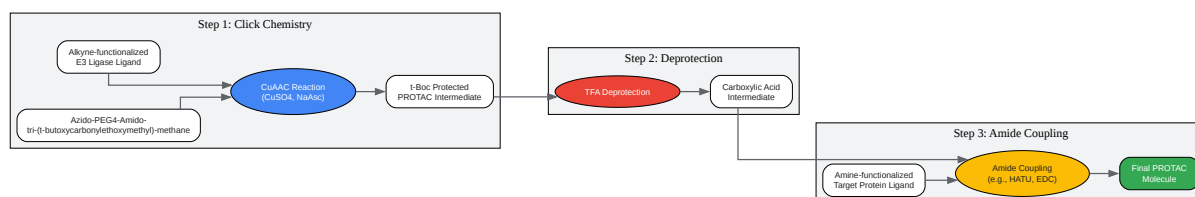
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Reaction Setup:
 - Dissolve the t-butyl ester-protected conjugate in DCM.
 - Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM and TFA).[9]
- Reaction:
 - Stir the reaction mixture at room temperature for 1-5 hours.[9]
 - Monitor the deprotection by LC-MS until the starting material is fully consumed.
- Work-up:
 - Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9]
 - The resulting crude product containing the free carboxylic acids can be used in the next step, often without further purification. If necessary, the product can be purified by dissolving the residue in a minimal amount of DCM and precipitating it in a cold non-polar solvent like diethyl ether.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of a PROTAC using **Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane**.



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Caption: General workflow for PROTAC synthesis using the linker.

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